Bienvenue dans la boutique en ligne BenchChem!

SNT-207858 free base

Melanocortin-4 receptor Binding affinity Functional antagonism

Oral, BBB-penetrant MC4R antagonist (IC₅₀ 11 nM) with 170-fold selectivity over MC3R. Validated in vivo for cachexia and feeding studies at 30 mg/kg p.o. Ideal for chronic oral dosing, CNS/peripheral pathway dissection, and combination regimens. Prevents lean mass loss. Supplied as ≥98% pure solid.

Molecular Formula C32H43Cl2N5O3
Molecular Weight 616.6 g/mol
Cat. No. B2846375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNT-207858 free base
Molecular FormulaC32H43Cl2N5O3
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
InChIInChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1
InChIKeyGNSVFEJLUPMLCZ-IXCJQBJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SNT-207858 (N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide): Selective, Brain-Penetrant, Orally Active MC4R Antagonist for Cachexia Research Procurement


SNT-207858 is a non-peptidic, small-molecule melanocortin-4 receptor (MC4R) antagonist with oral bioavailability and blood-brain barrier (BBB) penetration. It binds to the MC4 receptor with an IC₅₀ of 22 nM (binding) and exhibits functional antagonism with an IC₅₀ of 11 nM [1]. The compound demonstrates a 170-fold selectivity for MC4 over MC3 and a 40-fold selectivity over MC5 [2]. In vivo, SNT-207858 increases food intake in healthy mice and prevents tumor-induced weight loss, lean body mass loss, and fat mass loss in a C26 adenocarcinoma cachexia model when administered orally at 30 mg/kg/day [3].

Why In-Class MC4R Antagonists Cannot Be Simply Substituted for SNT-207858 in Cachexia and Feeding Research


The melanocortin-4 receptor (MC4R) antagonist class exhibits substantial heterogeneity in potency, selectivity profile, oral bioavailability, and blood-brain barrier (BBB) penetration. While peptidic antagonists like HS014 and SHU9119 demonstrate high potency, they lack oral bioavailability and require intracerebroventricular (i.c.v.) or peripheral injection for central efficacy [1]. Among non-peptidic, orally active candidates, SNT-207858 is distinguished from its closest analog SNT-207707 by a 2.75-fold higher MC4R binding IC₅₀ (22 nM vs. 8 nM) and a 5.3-fold lower brain exposure (brain AUC 437 nM·h vs. 2307 nM·h) [2]. Other oral MC4R antagonists such as BL-6020/979 (IC₅₀ 19 nM) and MCL0020 (IC₅₀ 11.63 nM) lack comprehensive in vivo cachexia efficacy data comparable to that established for SNT-207858. Substituting any of these alternatives without quantitative validation of selectivity, BBB penetration, and oral efficacy in the specific experimental model would compromise experimental reproducibility and translational relevance.

Quantitative Differentiation Guide: SNT-207858 Versus In-Class MC4R Antagonists and Peptidic Comparators


MC4R Binding Affinity and Functional Antagonism: Direct Comparison with SNT-207707

In a direct head-to-head comparison within the same study, SNT-207858 exhibits a binding IC₅₀ of 22 nM for the MC4 receptor, which is 2.75-fold less potent than SNT-207707 (IC₅₀ = 8 nM). Functional antagonism follows a similar pattern: SNT-207858 has a functional IC₅₀ of 11 nM, compared to 5 nM for SNT-207707 [1]. This potency difference must be considered when selecting the appropriate MC4R antagonist for dose-response and efficacy studies.

Melanocortin-4 receptor Binding affinity Functional antagonism Cachexia Obesity

Brain Exposure and Blood-Brain Barrier Penetration: Comparative Pharmacokinetics with SNT-207707

In a direct head-to-head pharmacokinetic study in CD-1 mice following oral administration of 60 mg/kg, SNT-207858 achieved a brain peak concentration of 110 nM and a brain AUC of 437 nM·h. In contrast, SNT-207707 reached a brain peak of 580 nM and a brain AUC of 2307 nM·h. The brain/plasma AUC ratio for SNT-207858 was 0.10, compared to 0.36 for SNT-207707 [1]. This represents a 5.3-fold lower brain exposure for SNT-207858, which may be advantageous for studies requiring reduced central MC4R antagonism or a narrower therapeutic window.

Blood-brain barrier Pharmacokinetics Brain exposure Oral bioavailability CNS penetration

MC4R Selectivity Profile: Comparison with Peptidic Antagonists HS014 and SHU9119

SNT-207858 exhibits a 170-fold selectivity for MC4 over MC3 and a 40-fold selectivity over MC5 [1]. In cross-study comparison, the peptidic antagonist HS014 demonstrates only a 10-fold higher potency for MC4 over MC3 in cAMP assays [2]. SHU9119, another widely used peptidic tool, shows equal potency for MC3 and MC4, lacking meaningful selectivity [3]. The substantially higher MC4/MC3 selectivity of SNT-207858 reduces the risk of confounding MC3R-mediated effects in functional studies.

Receptor selectivity Melanocortin receptors MC3R MC5R Off-target effects

Oral Bioavailability and Route of Administration: Class-Level Differentiation from Peptidic MC4R Antagonists

SNT-207858 is a non-peptidic, orally active small molecule that effectively increases food intake and prevents cachexia when administered by oral gavage [1]. In contrast, peptidic MC4R antagonists such as HS014, SHU9119, and JKC-363 lack oral bioavailability and require intracerebroventricular (i.c.v.) or peripheral injection to achieve central MC4R blockade [2][3]. This class-level differentiation is critical for chronic in vivo studies where repeated oral dosing is preferred over invasive administration routes.

Oral bioavailability Route of administration Peptidic antagonists Small molecule In vivo pharmacology

In Vivo Efficacy in Cancer Cachexia: Quantitative Outcome Comparison with SNT-207707

In a C26 adenocarcinoma-induced cachexia model in BALB/c mice, once-daily oral administration of SNT-207858 at 30 mg/kg/day for 15 days significantly reduced tumor-induced weight loss compared to vehicle-treated tumor-bearing controls [1]. Quantitative outcomes included preservation of lean body mass and fat mass. The study also reported that SNT-207707 at the same dose produced comparable efficacy, with both compounds almost completely preventing tumor-induced weight loss [2]. This establishes SNT-207858 as an efficacious oral MC4R antagonist in a clinically relevant cachexia model.

Cancer cachexia Weight loss prevention Lean body mass Fat mass C26 adenocarcinoma In vivo efficacy

Acute Feeding Stimulation: Dose-Response Differentiation from SNT-207707

In a light-phase food intake assay in healthy NMRI mice, oral administration of SNT-207858 dose-dependently increased food intake. A single dose of 60 mg/kg p.o. produced a statistically significant increase in 4-hour food intake (p<0.01), with a 3-fold increase observed at 20 mg/kg s.c. [1]. In direct comparison, SNT-207707 also increased food intake dose-dependently, with significant effects at 120 mg/kg p.o. (p<0.01) [2]. The lower oral dose requirement for significant feeding stimulation with SNT-207858 (60 mg/kg vs. 120 mg/kg) suggests differential potency in this behavioral assay, which may influence dose selection for acute feeding studies.

Food intake Hyperphagia Orexigenic effect Dose-response Light phase feeding

Optimal Research and Preclinical Application Scenarios for SNT-207858 Based on Quantitative Differentiation Evidence


Cancer Cachexia Preclinical Efficacy Studies Requiring Oral Dosing and Chronic Administration

SNT-207858 is the preferred MC4R antagonist for chronic oral dosing studies in rodent models of cancer cachexia. Its demonstrated efficacy at 30 mg/kg/day p.o. in preventing tumor-induced weight loss, lean body mass loss, and fat mass loss in the C26 adenocarcinoma model [1] makes it suitable for long-term studies where invasive routes (i.c.v. or i.p.) are impractical or introduce confounding stress. The compound's oral bioavailability eliminates the need for surgical cannulation or repeated injections, reducing animal welfare concerns and experimental variability.

Feeding Behavior and Energy Homeostasis Studies with Reduced Central MC4R Blockade Requirements

For researchers investigating the orexigenic effects of MC4R antagonism where excessive central blockade may confound results, SNT-207858 offers a 5.3-fold lower brain exposure compared to SNT-207707 [1]. This distinct brain penetration profile allows for a more nuanced manipulation of central MC4R signaling, potentially enabling dose-response studies that dissociate peripheral from central effects. Acute feeding studies can be conducted with oral doses as low as 60 mg/kg to achieve significant hyperphagia [2].

Selectivity-Dependent Functional Assays Requiring Minimal MC3R Cross-Reactivity

In vitro and ex vivo assays that require clean MC4R antagonism without confounding MC3R-mediated effects should utilize SNT-207858 due to its 170-fold selectivity over MC3R [1]. This selectivity is 17-fold higher than the peptidic antagonist HS014 and 170-fold higher than SHU9119 [2], significantly reducing the risk of off-target modulation of MC3R signaling pathways. This is particularly important in tissues where both MC3R and MC4R are co-expressed, such as the hypothalamus and adipose tissue.

Combination Therapy Studies Pairing MC4R Antagonism with Other Cachexia Interventions

SNT-207858's oral bioavailability and well-characterized pharmacokinetic profile make it an ideal candidate for combination studies with other cachexia therapeutics, such as anti-inflammatory agents, anabolic steroids, or nutritional interventions. The compound's distinct brain/plasma ratio (0.10) compared to SNT-207707 (0.36) [1] provides a valuable tool for dissecting the relative contributions of central versus peripheral MC4R antagonism in combination regimens. Researchers can select the appropriate analog based on the desired degree of CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNT-207858 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.